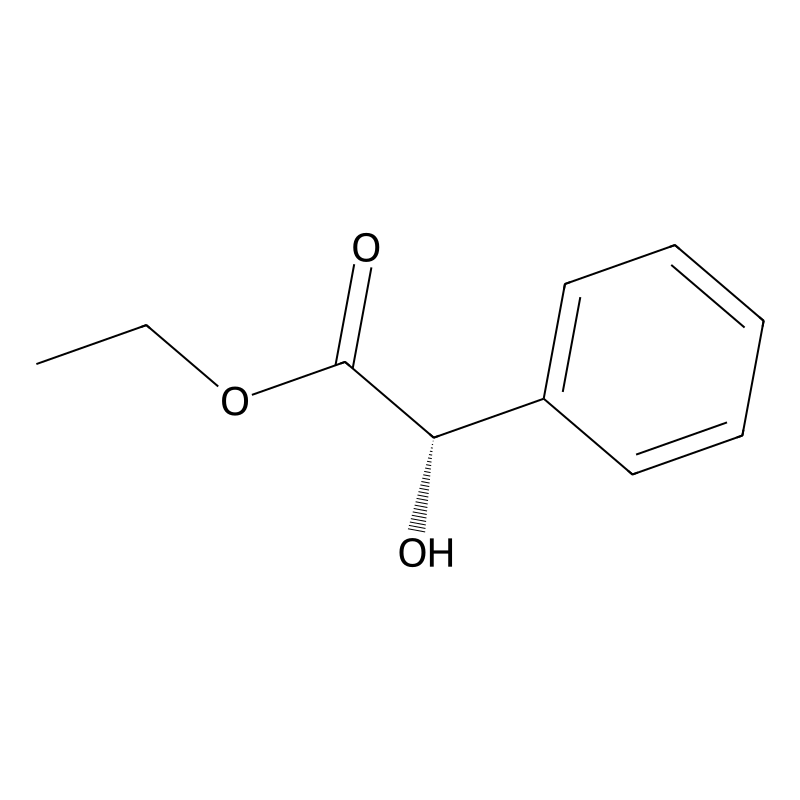

Ethyl (S)-(+)-mandelate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chiral Synthesis and Resolution

Ethyl (S)-(+)-mandelate serves as a chiral pool starting material for the synthesis of other chiral compounds. Its chiral center allows chemists to introduce chirality into new molecules through various reactions, such as asymmetric aldol reactions and asymmetric reduction [].

Furthermore, its enantiomer, (R)-(-)-ethyl mandelate, can be obtained through chemical processes like kinetic resolution or enzymatic resolution. This allows researchers to access both enantiomers of a molecule, which is crucial for studying their individual properties and potential applications [].

Ethyl (S)-(+)-mandelate is an organic compound with the chemical formula C₁₀H₁₂O₃. It is the ethyl ester of mandelic acid, specifically the (S)-enantiomer, making it a chiral molecule. This compound is characterized by its pleasant aroma and is often utilized in various chemical applications due to its unique properties. Ethyl (S)-(+)-mandelate is recognized for its significance in asymmetric synthesis and as a potential precursor in the production of pharmaceuticals and other fine chemicals .

(S)-(+)-Ethyl mandelate itself does not have a well-defined mechanism of action in biological systems. However, its parent compound, (S)-mandelic acid, exhibits various biological activities, including antifungal and antibacterial properties []. Further research is needed to understand if (S)-(+)-ethyl mandelate possesses similar properties.

- Aminolysis: This reaction involves the conversion of ethyl (S)-(+)-mandelate into amides through the action of primary amines, often catalyzed by lipases such as those derived from Candida antarctica. The process has been shown to exhibit high chemoselectivity and efficiency .

- Oxidation: Ethyl (S)-(+)-mandelate can be oxidized using chromic acid, where the reaction follows first-order kinetics with respect to the oxidant and ester. The thermodynamic parameters of this reaction have been extensively studied .

- Hydrolysis: Under acidic or basic conditions, ethyl (S)-(+)-mandelate can hydrolyze to yield mandelic acid and ethanol.

Ethyl (S)-(+)-mandelate exhibits notable biological activities. It has been investigated for its potential as a chiral building block in drug synthesis due to its enantiomeric purity. Furthermore, it has shown promise in various studies related to enzyme-catalyzed reactions, particularly in biocatalysis where it serves as a substrate for lipases .

Several methods exist for synthesizing ethyl (S)-(+)-mandelate:

- Esterification: The most common method involves the esterification of mandelic acid with ethanol in the presence of an acid catalyst.

- Biocatalytic Methods: Enzymatic approaches using lipases from microorganisms, such as Candida antarctica, have been developed to produce ethyl (S)-(+)-mandelate with high enantiomeric excess. These methods often operate under mild conditions, making them environmentally friendly alternatives .

- Asymmetric Synthesis: Various asymmetric synthesis routes have been explored that utilize chiral catalysts to ensure the production of the (S)-enantiomer selectively.

Ethyl (S)-(+)-mandelate finds applications in multiple fields:

- Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those requiring chiral compounds.

- Flavors and Fragrances: Its pleasant aroma makes it suitable for use in flavoring agents and perfumes.

- Biocatalysis Research: It is frequently used in studies involving enzyme-catalyzed reactions due to its ability to react selectively with different substrates .

Research into the interactions of ethyl (S)-(+)-mandelate has focused primarily on its behavior as a substrate for various enzymes. Studies indicate that different lipases exhibit varying degrees of activity and selectivity when catalyzing reactions involving this compound. The interaction between ethyl (S)-(+)-mandelate and these enzymes has implications for optimizing biocatalytic processes .

Ethyl (S)-(+)-mandelate shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethyl Mandelate | C₈H₈O₃ | Racemic mixture; less selective in reactions |

| Methyl Mandelate | C₈H₈O₃ | Methyl ester; lower boiling point |

| Benzoylformate | C₉H₈O₃ | Contains a benzoyl group; used in acylation |

| Phenylacetate | C₉H₁₀O₂ | Aromatic compound; used as a solvent |

Ethyl (S)-(+)-mandelate stands out due to its specific chirality and higher reactivity in asymmetric synthesis compared to its non-chiral counterparts, making it particularly valuable in pharmaceutical applications .

Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a sustainable method for synthesizing enantiopure ethyl (S)-(+)-mandelate. Lipase B from Candida antarctica (CALB), immobilized on magnetic organosilica nanoflowers (CALB@nanoflowers), demonstrates high efficiency in transesterification and hydrolysis reactions. For instance, CALB@nanoflowers achieved 88.66% glycerol carbonate yield under optimized conditions (50°C, 24 h, GL/DMC molar ratio 1:20). When applied to methyl mandelate resolution, Novozym 435 (CALB immobilized on polyacrylate resin) selectively hydrolyzes the (R)-enantiomer, yielding (S)-mandelic acid with 84.2% optical purity under microwave irradiation.

Recent engineering of 4-hydroxymandelate synthase (HmaS) enables stereodivergent synthesis. Mutant HmaS variants catalyze R-selective hydroxylation, allowing access to both (S)- and (R)-mandelates from benzaldehydes and glycine with >99% ee and 98% yield. This cyanide-free cascade aligns with green chemistry principles.

Table 1: Biocatalytic Synthesis of Ethyl (S)-(+)-Mandelate

Enantioselective Catalytic Arylation with Organoboron Reagents

Rhodium(I)-catalyzed arylation of ethyl glyoxylate using organoboron reagents provides direct access to ethyl mandelate derivatives. Rh(I)–NHC catalysts with phosphane-phosphite ligands, such as (R)-MonoPhos, achieve 99% yield and 75% ee. Bulky substituents on the phosphite moiety enhance enantioselectivity by stabilizing transition states. For example, arylboronic acids react with ethyl glyoxylate in toluene at 60°C, yielding (S)-configured products via asymmetric induction.

Mechanistic Insight: The Rh(I) center coordinates the glyoxylate carbonyl, enabling nucleophilic attack by the arylboronate. Steric effects from ligands dictate facial selectivity, favoring (S)-enantiomer formation.

Microbial Transformation Using Yeast and Bacterial Strains

Microbial systems offer scalable production of ethyl (S)-(+)-mandelate. Saccharomyces cerevisiae CGMCC 2266 reduces ethyl benzoylformate to the (S)-enantiomer with 95% conversion using glucose dehydrogenase (GDH) for cofactor regeneration. Similarly, Hansenula polymorpha co-expressing Carboxydothermus hydrogenoformans alcohol dehydrogenase (ChADH) and Bacillus megaterium GDH produces ethyl (R)-mandelate at 6.07 mmol·L⁻¹·h⁻¹, suggesting adaptability for (S)-synthesis via enzyme engineering.

Pseudomonas putida’s mandelate pathway enzymes—mandelate racemase, dehydrogenase, and decarboxylase—have been repurposed for dynamic kinetic resolution (DKR). Co-expression with E. coli glycolytic enzymes enables full racemate conversion.

Chiral Resolution via Dynamic Kinetic Resolution (DKR)

DKR integrates kinetic resolution with in situ racemization, overcoming the 50% yield limitation. Mandelate racemase from Pseudomonas putida racemizes unreacted (R)-mandelate during lipase-catalyzed ethyl ester hydrolysis, achieving >90% yield and 99% ee. Immobilizing Aspergillus niger lipase on Accurel MP1000 permits continuous-flow DKR, enhancing operational stability.

Case Study: A chemoenzymatic DKR using CALB and Thermoanaerobacter sp. racemase converts racemic mandelic acid to ethyl (S)-(+)-mandelate with 94% yield in 24 h.

Crystallization-Integrated Racemization Processes

Crystallization-driven DKR combines enzymatic racemization with preferential crystallization. In a water-hexane biphasic system, (R)-mandelic acid crystallizes while (S)-enantiomer remains in solution, undergoing racemization by Pseudomonas racemase. This process achieves 98% yield at 30°C without organic solvents.

Advantages:

- Eliminates downstream purification.

- Reduces solvent waste.

- Compatible with industrial-scale reactors.